molecular formula C17H14N2O3 B2784615 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid CAS No. 896619-56-0

1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid

カタログ番号: B2784615
CAS番号: 896619-56-0
分子量: 294.31
InChIキー: JISALRNAGIYGKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cancer Research

The compound has shown promising cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that isoquinoline derivatives can exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells. The compound's structure enables it to interact with specific cellular targets, enhancing its efficacy against resistant strains .
  • Case Study : A study demonstrated that 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid exhibited significant activity against KB-V1 cells, which express high levels of P-glycoprotein (MDR1). The selectivity index for this compound was calculated based on its IC50 values against both MDR and non-MDR cell lines, highlighting its potential as an MDR-selective agent .
Cell LineIC50 (µM)Selectivity Index
KB-3-126.14.2
KB-V114.2

Neuropharmacology

The compound also has implications in neuropharmacology, particularly concerning opioid receptors.

  • Opioid Receptor Antagonism : Analogues of the compound have been synthesized to explore their antagonistic properties at the kappa opioid receptor. These studies suggest that modifications to the isoquinoline structure can yield compounds with enhanced receptor selectivity and potency .

Antimicrobial and Antifungal Activities

Isoquinoline derivatives, including this compound, have been evaluated for antimicrobial properties.

  • Biological Evaluation : Various studies have reported that isoquinoline derivatives possess antimicrobial and antifungal activities, making them candidates for further development as therapeutic agents against infections .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that allow for structural modifications to enhance biological activity.

  • Synthetic Pathways : Techniques such as the Ugi reaction have been employed to create diverse isoquinolone derivatives, which can be further modified to optimize their pharmacological properties .

作用機序

The mechanism of action of 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

類似化合物との比較

1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

生物活性

1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes various research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an isoquinoline core substituted with a methoxyphenyl group and a carboxylic acid functional group, which may contribute to its biological properties. The structural formula can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, the following results were observed:

Concentration (µM)Cell Viability (%)
0100
585
1070
2050
4030

The IC50 value was determined to be approximately 15 µM, indicating a potent cytotoxic effect at relatively low concentrations .

Protein Kinase Inhibition

Another significant aspect of the biological activity of this compound is its role as a protein kinase inhibitor. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. This inhibitory activity contributes to its anticancer effects by preventing cancer cell proliferation.

Table: CDK Inhibition Data

CompoundCDK4 IC50 (µM)CDK2 IC50 (µM)
This compound12>100
Control Compound A815
Control Compound B>1005

The selectivity for CDK4 over CDK2 suggests potential for reduced side effects compared to less selective inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy group and the isoquinoline core can significantly affect the biological activity of the compound. For instance, replacing the methoxy group with other substituents alters both potency and selectivity for various targets.

Key Findings:

  • Methoxy Group: Essential for maintaining anticancer activity.
  • Isoquinoline Core Modifications: Variations in substitution patterns lead to different levels of kinase inhibition.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest that it has moderate solubility and bioavailability, which could be enhanced through structural modifications.

特性

IUPAC Name

1-(3-methoxyanilino)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-16-14-8-3-2-7-13(14)15(10-18-16)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISALRNAGIYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。